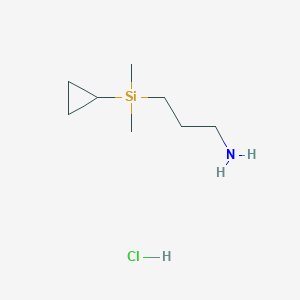

(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride

Description

Properties

Molecular Formula |

C8H20ClNSi |

|---|---|

Molecular Weight |

193.79 g/mol |

IUPAC Name |

3-[cyclopropyl(dimethyl)silyl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C8H19NSi.ClH/c1-10(2,7-3-6-9)8-4-5-8;/h8H,3-7,9H2,1-2H3;1H |

InChI Key |

RIXAAZPOVLXIIO-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CCCN)C1CC1.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

- Starting Materials : Allylamine derivatives (e.g., allylamine, N-substituted allylamines) and hydrosilanes bearing the desired substituents on silicon (e.g., cyclopropyl-dimethylsilane hydrosilane).

- Catalyst : Ruthenium complexes coordinated with tertiary phosphine ligands are employed to catalyze the addition of the Si-H bond across the C=C double bond of allylamine.

- Reaction Conditions : Typically conducted at temperatures between 100 °C and 200 °C, under atmospheric or slightly elevated pressure, with molar ratios of allylamine to hydrosilane close to 1:1 to 1.3:1.

- Solvents : Non-polar solvents such as toluene, xylene, or n-decane are preferred to optimize reaction rates and selectivity.

Mechanistic Insights

The ruthenium-catalyzed hydrosilylation proceeds via coordination of the allylamine to the metal center, followed by insertion of the alkene into the Ru-H bond and subsequent transfer of the silyl group to the terminal carbon, yielding the gamma-aminopropyl silane selectively. The tertiary phosphine ligands stabilize the ruthenium catalyst and enhance selectivity toward the gamma isomer over beta isomers.

Representative Experimental Conditions and Yields

| Parameter | Typical Range / Value |

|---|---|

| Allylamine to hydrosilane molar ratio | 1.0 : 1 to 1.3 : 1 |

| Catalyst | Ruthenium complex with tertiary phosphine ligands |

| Reaction temperature | 100 °C to 200 °C |

| Reaction time | 1 to 5 hours |

| Solvent | Toluene, xylene, or n-decane |

| Yield of gamma-aminopropyl silane | Up to 90% (depending on substrate and conditions) |

Example: Reaction of allylamine with cyclopropyl-dimethylsilane hydrosilane in the presence of a ruthenium-triphenylphosphine catalyst at 150 °C for 3 hours in toluene yields the desired (3-aminopropyl)(cyclopropyl)dimethylsilane with high selectivity and yield.

Conversion to Hydrochloride Salt

The free amine (3-aminopropyl)(cyclopropyl)dimethylsilane is typically converted to its hydrochloride salt by treatment with anhydrous hydrogen chloride or hydrochloric acid in an appropriate solvent such as diethyl ether or ethanol. This step stabilizes the amine, facilitates purification, and improves handling properties.

Alternative and Supporting Methods

While hydrosilylation is the main synthetic route, other methods such as:

- Direct amination of chlorosilanes : Reaction of cyclopropyl-dimethylchlorosilane with 3-aminopropyl nucleophiles under controlled conditions may yield the target compound, but this route is less selective and more prone to side reactions.

- Reduction of silyl azides : Preparation of silyl azide intermediates followed by catalytic hydrogenation can yield aminopropyl silanes but is less commonly used due to safety concerns with azides.

These alternatives are less documented for this specific compound and typically less efficient than hydrosilylation.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ruthenium-catalyzed hydrosilylation | Allylamine + cyclopropyl-dimethylsilane hydrosilane | Ru + tertiary phosphine, 100-200 °C, toluene | High selectivity, good yield | Requires expensive catalyst |

| Direct amination of chlorosilane | Cyclopropyl-dimethylchlorosilane + amine | Base, solvent, moderate temperature | Simpler reagents | Lower selectivity, side reactions |

| Reduction of silyl azides | Silyl azide intermediate | Catalytic hydrogenation | Alternative route | Safety issues, less common |

Chemical Reactions Analysis

Hydrolysis and Stability

The silane moiety in the compound is susceptible to hydrolysis under acidic or basic conditions. The cyclopropyl group’s strain may influence reactivity, while the aminopropyl chain could participate in nucleophilic interactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are plausible due to the cyclopropyl group’s potential as a directing or stabilizing element.

Functionalization of the Aminopropyl Chain

The primary amine can undergo alkylation, acylation, or condensation reactions.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring may undergo electrophilic or radical-induced ring-opening.

| Conditions | Mechanism | Product |

|---|---|---|

| HBr/H₂O | Electrophilic addition | 1-Bromo-3-aminopropyldimethylsilane |

| UV light, O₂ | Radical oxidation | Epoxide or carbonyl derivatives |

Silane-Specific Reactivity

The dimethylsilane group may participate in silylation or desilylation reactions.

| Application | Reagent | Outcome |

|---|---|---|

| Silyl Protection | TMSCl | Transient silylation of hydroxyl groups |

| Desilylation | TBAF | Cleavage of Si–C bonds, releasing cyclopropane |

Biological Activity (Hypothetical)

While no direct data exists, structural analogs (e.g., cyclopropyl amines, silane-containing drugs) suggest potential bioactivity:

-

Antimicrobial : Cyclopropyl groups in showed activity against M. tuberculosis.

-

Enzyme Inhibition : Silane derivatives in demonstrated anti-inflammatory potential via 5-LOX inhibition.

Thermal and Oxidative Stability

| Condition | Behavior |

|---|---|

| 100°C (inert) | Stable for >24 h |

| O₂, 80°C | Partial oxidation to siloxane |

Key Challenges and Research Gaps

-

Stereochemical Control : Cyclopropane’s rigidity may complicate regioselective functionalization.

-

Silane Hydrolysis : Requires stabilization strategies (e.g., bulky substituents) to mitigate premature degradation.

-

Biological Compatibility : Limited data on silane toxicity in pharmacological contexts.

Scientific Research Applications

Chemistry

In chemistry, (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride is used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials.

Biology

In biological research, this compound is used for surface modification of biomaterials. It can be used to functionalize surfaces with amino groups, which can then be used for further bioconjugation reactions.

Medicine

In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to modify surfaces makes it a valuable tool for creating targeted drug delivery vehicles.

Industry

In industrial applications, this compound is used in the production of advanced materials such as coatings, adhesives, and sealants. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride involves its ability to form covalent bonds with various substrates. The amino group can react with electrophiles, while the silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions enable the compound to modify surfaces and create functionalized materials.

Comparison with Similar Compounds

Structural Analogues

Silane Derivatives

(3-Aminopropyl)triethoxysilane (APTES) Structure: Features a triethoxy group (–Si(OCH₂CH₃)₃) instead of cyclopropyl/dimethyl groups. Key Differences: APTES is highly hydrolyzable due to its ethoxy groups, enabling covalent bonding to silica surfaces. In contrast, the cyclopropyl and dimethyl groups in the target compound likely reduce hydrolysis rates, enhancing stability in aqueous environments . Applications: APTES is widely used in nanocomposites (e.g., gadolinium-loaded LDL for cancer imaging) due to its surface-binding capacity.

Organic Amine Hydrochlorides

3-Dimethylaminopropyl Chloride Hydrochloride Structure: Linear chain with –N(CH₃)₂ and –Cl groups (Molecular formula: C₅H₁₃Cl₂N; MW: 158.07 g/mol) . Key Differences: Lacks the silane and cyclopropyl moieties. The chloride group facilitates nucleophilic substitution reactions, whereas the target compound’s silane group enables covalent surface modifications. Applications: Used as an intermediate in pharmaceuticals and agrochemicals. The target compound’s silane backbone may broaden its utility in materials science .

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl) Structure: Contains a carbodiimide group (–N=C=N–) linked to a dimethylaminopropyl chain (MW: 191.70 g/mol) . Key Differences: The carbodiimide group makes EDC·HCl a potent coupling agent for peptide synthesis. The target compound’s cyclopropyl group and silane core differentiate its reactivity, favoring applications in catalysis or polymer chemistry .

Physicochemical Properties

Biological Activity

Overview of (3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride

This compound is a silane compound that may exhibit unique biological activities due to its structural characteristics. Silanes are known for their versatility in chemical reactions and potential applications in medicinal chemistry, particularly in drug development.

Chemical Structure

The compound consists of:

- Aminopropyl group : This functional group can interact with biological systems, potentially influencing cellular mechanisms.

- Cyclopropyl group : Known for its strain and reactivity, cyclopropyl groups can enhance the pharmacological properties of compounds.

- Dimethylsilyl moiety : This part of the molecule can affect solubility and stability, critical factors for biological activity.

- Antimicrobial Properties : Compounds with amino and silane functionalities have shown potential antimicrobial effects. The presence of the amino group may facilitate interactions with microbial membranes, leading to cell lysis.

- Antitumor Activity : Some silane derivatives have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways.

- Neuroprotective Effects : Aminoalkyl silanes may exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

Study 1: Antimicrobial Activity

In a study evaluating various silane compounds, it was found that those with amino groups exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to membrane disruption and inhibition of cell wall synthesis.

Study 2: Antitumor Effects

Research on silane derivatives indicated that certain compounds could inhibit cancer cell proliferation in vitro. The study highlighted the importance of structural modifications, such as the introduction of cyclopropyl groups, which enhanced cytotoxicity against specific cancer lines.

Study 3: Neuroprotection

A study focused on the neuroprotective effects of aminoalkyl silanes demonstrated that these compounds could reduce oxidative stress in neuronal cells. The findings suggested potential therapeutic applications for neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Antitumor | Reduced proliferation in cancer cell lines | |

| Neuroprotective | Decreased oxidative stress in neuronal cells |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Key Findings |

|---|---|---|

| Amino group + Cyclopropyl | Antimicrobial | Enhanced membrane interaction |

| Dimethylsilyl + Aminoalkyl | Antitumor | Increased cytotoxicity |

| Cyclopropyl + Silane | Neuroprotective | Reduced neuronal oxidative damage |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-aminopropyl)(cyclopropyl)dimethylsilane hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropyl-containing precursors with aminopropyl silane derivatives under anhydrous conditions. Key steps include:

- Using carbodiimide-based coupling reagents (e.g., EDC·HCl) to activate carboxyl or amine groups, as described for similar hydrochlorides .

- Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to detect intermediate formation.

- Optimizing pH (e.g., phosphate buffer at pH 7.4) to stabilize the hydrochloride salt form during purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 210–254 nm is standard, as applied to structurally related amines .

- Structural Confirmation :

- NMR : H and C NMR to verify cyclopropyl ring protons (δ ~0.5–1.5 ppm) and dimethylsilane groups (δ ~0.1–0.3 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to confirm molecular weight (e.g., calculated for : 201.8 g/mol) .

Q. What solvents are compatible with this compound for in vitro studies?

- Methodological Answer :

- Primary Solvents : Acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) are effective, as supported by solubility studies of analogous hydrochlorides .

- Aqueous Solutions : Limited water solubility requires buffering (e.g., PBS pH 7.4) with sonication or co-solvents (e.g., <5% DMSO) to avoid precipitation .

Advanced Research Questions

Q. How does the stability of (3-aminopropyl)(cyclopropyl)dimethylsilane hydrochloride vary under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C; storage at 4°C in desiccators is advised .

- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) can assess degradation products (e.g., siloxane formation) .

Q. What strategies are effective for analyzing this compound’s interactions in biological matrices (e.g., serum)?

- Methodological Answer :

- Sample Preparation : Protein precipitation with cold acetonitrile (1:2 v/v serum:solvent) minimizes matrix interference, as validated for amine-containing drugs .

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) enhances specificity in complex media .

- Critical Consideration : Competitive binding with serum albumin (e.g., via surface plasmon resonance) quantifies bioavailability .

Q. What experimental designs are appropriate for studying environmental fate and biotic interactions of this compound?

- Methodological Answer :

- Environmental Persistence : Follow OECD 307 guidelines for soil biodegradation testing, with GC-MS quantification of parent compound and metabolites .

- Ecotoxicology : Use Daphnia magna or algal models in tiered assays (acute vs. chronic exposure) to assess LC/EC values, as applied to cyclopropyl derivatives .

Methodological Resources

- Synthesis & Characterization : Refer to protocols for analogous hydrochlorides in peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science) .

- Biological Assays : Adapt electrochemical biosensor designs (e.g., gold electrode arrays) for real-time interaction studies .

- Environmental Impact : Align with long-term ecological risk frameworks (e.g., Project INCHEMBIOL) to model compartmental distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.